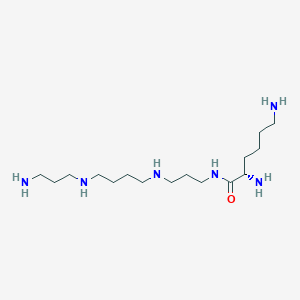

N1-(L-Lysyl)spermine

Description

Properties

Molecular Formula |

C16H38N6O |

|---|---|

Molecular Weight |

330.51 g/mol |

IUPAC Name |

(2S)-2,6-diamino-N-[3-[4-(3-aminopropylamino)butylamino]propyl]hexanamide |

InChI |

InChI=1S/C16H38N6O/c17-8-2-1-7-15(19)16(23)22-14-6-13-21-11-4-3-10-20-12-5-9-18/h15,20-21H,1-14,17-19H2,(H,22,23)/t15-/m0/s1 |

InChI Key |

XTNRHIZWLNLONB-HNNXBMFYSA-N |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)NCCCNCCCCNCCCN)N |

Canonical SMILES |

C(CCN)CC(C(=O)NCCCNCCCCNCCCN)N |

Synonyms |

ORI 1202 ORI-1202 |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways Involving N1 L Lysyl Spermine

Fundamental Polyamine Biosynthesis Pathway as Precursor Source

Polyamines are essential polycations involved in numerous cellular processes, including cell growth, proliferation, and differentiation. nih.gov Their synthesis is a highly regulated process that begins with the amino acid ornithine and proceeds through a series of decarboxylation and aminopropyl transfer reactions to produce spermine (B22157).

The initial and rate-limiting step in the biosynthesis of polyamines is the conversion of ornithine to putrescine. nih.gov This reaction is catalyzed by the enzyme Ornithine Decarboxylase (ODC). ODC is a tightly regulated enzyme, and its activity is crucial for controlling the intracellular levels of polyamines. nih.gov The decarboxylation of ornithine removes a carboxyl group, yielding the diamine putrescine, which serves as the foundational molecule for the synthesis of higher polyamines. nih.gov

Following the generation of putrescine, the next step involves the formation of the triamine spermidine (B129725). This reaction is catalyzed by the enzyme spermidine synthase. The enzyme facilitates the transfer of an aminopropyl group from a donor molecule, S-adenosylmethionine (SAM), after it has been decarboxylated by S-adenosylmethionine decarboxylase (AdoMetDC). researchgate.net Spermidine synthase specifically adds this aminopropyl group to one of the primary amino groups of putrescine, resulting in the formation of spermidine. researchgate.net

The final step in the core polyamine pathway is the synthesis of the tetraamine (B13775644) spermine from spermidine. This conversion is carried out by the enzyme spermine synthase. nih.gov Similar to the previous step, this reaction involves the transfer of a second aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM). nih.gov Spermine synthase catalyzes the addition of this group to the spermidine molecule, elongating the polyamine chain and forming spermine. researchgate.netnih.gov The resulting spermine molecule is a key substrate for the formation of N1-(L-Lysyl)spermine.

| Enzyme | Substrate(s) | Product | Function |

| Ornithine Decarboxylase (ODC) | Ornithine | Putrescine | Catalyzes the first and rate-limiting step in polyamine biosynthesis. |

| Spermidine Synthase | Putrescine, dcSAM | Spermidine | Transfers an aminopropyl group to putrescine. |

| Spermine Synthase | Spermidine, dcSAM | Spermine | Transfers an aminopropyl group to spermidine to form spermine. |

Hypothetical or Established this compound Biosynthesis Routes

While the biosynthesis of the precursor spermine is well-documented, the specific pathways leading to the formation of this compound in biological systems are not as clearly established. The creation of a conjugate between lysine (B10760008) and spermine involves the formation of an amide bond, a reaction that can potentially occur through enzymatic or non-enzymatic mechanisms. Much of the available research focuses on the chemical synthesis of lysine-spermine conjugates for therapeutic applications rather than their natural biosynthesis. nih.govacs.orgnih.gov

The enzymatic conjugation of lysine to spermine would likely involve an enzyme capable of forming an amide linkage. While a specific "this compound synthase" has not been prominently described, enzymes such as transglutaminases are known to catalyze the covalent conjugation of polyamines to proteins by forming isopeptide bonds with the gamma-carboxamide group of glutamine residues or the epsilon-amino group of lysine residues. researchgate.net It is conceivable that a similar enzymatic activity could exist that ligates a free L-lysine molecule to spermine. This remains a hypothetical pathway pending further research to identify and characterize such an enzyme. The process of N-acylation is a fundamental reaction in biochemistry, often catalyzed by specific enzymes to form amide bonds. nih.gov

Non-enzymatic reactions can also lead to the conjugation of molecules within a biological environment. The formation of this compound could potentially occur spontaneously under specific physiological or pathological conditions. For instance, the Maillard reaction is a well-known non-enzymatic browning process that involves a condensation reaction between an amino group (like the one in lysine) and a reducing sugar. youtube.com While this specific reaction does not describe the direct ligation of lysine to spermine, it illustrates how non-enzymatic modifications of amino acids can occur. The direct acylation of polyamines can be challenging due to the potential for multiple side reactions. ingentaconnect.com However, it is plausible that in certain cellular microenvironments with reactive intermediates, a spontaneous conjugation between the carboxyl group of an activated lysine derivative and an amino group of spermine could take place. This route is speculative and would depend on the presence of suitable activating molecules and favorable chemical conditions in vivo.

Catabolism and Turnover of N1-(L-Lysyl)spermine2.3.1. Proposed Enzyme-Mediated Degradation Pathways2.3.2. Role of Polyamine Oxidases in this compound Metabolite Production2.3.3. Lysine and Spermine Recirculation from this compound

Information regarding the enzymology and molecular regulation of this compound is not available in the searched scientific literature.

Following a comprehensive search for scholarly articles and research data, no specific information was found regarding the enzymes responsible for the synthesis or degradation of the chemical compound this compound. The requested detailed analysis on the identification, characterization, substrate specificity, kinetics, structural biology, and regulatory mechanisms of enzymes governing this compound metabolism could not be compiled.

The available scientific literature extensively covers the metabolism of other polyamines, such as the acetylation of spermine and spermidine by the enzyme spermidine/spermine N1-acetyltransferase (SSAT) Current time information in West Northamptonshire, GB.researchgate.netoncotarget.compnas.orgnih.govphysiology.orgresearchgate.netacs.org and their subsequent oxidation researchgate.netpnas.orguniprot.org. Research also details the synthesis of polyamines from precursors like ornithine and arginine soton.ac.ukwikipedia.orgresearchgate.net.

However, specific details on an enzymatic pathway that conjugates the amino acid L-lysine to spermine to form this compound are absent from the retrieved results. While synthetic lysine-spermine conjugates have been created for pharmacological purposes, such as inhibiting polyamine transport in cancer cells acs.orgfrontiersin.orgnih.govacs.org, these are products of chemical synthesis, and the literature does not describe a corresponding enzymatic pathway in biological systems.

Studies on related enzymes show that while some plant-based SSATs can acetylate lysine nih.gov, and human SSAT2 can also acetylate lysine (though inefficiently) nih.govphysiology.org, this is distinct from the conjugation of lysine to spermine. Similarly, while transglutaminases are known to conjugate polyamines to proteins, this occurs on glutamine residues, not lysine, to form glutamyl-polyamine derivatives researchgate.net.

Due to the lack of available data on the specific compound this compound and its associated enzymology, it is not possible to provide the detailed article as outlined in the request. The compound does not appear to be a known natural metabolite with a characterized biosynthetic or catabolic pathway.

Enzymology and Molecular Regulation Governing N1 L Lysyl Spermine

Regulation of N1-(L-Lysyl)spermine Metabolic Enzymes

Proteasomal Degradation and Protein Turnover of Related Enzymes

The cellular concentration and activity of enzymes are meticulously controlled, not only through synthesis but also through regulated degradation. This process of protein turnover is critical for maintaining cellular homeostasis and responding to various stimuli. The key enzymes involved in the biosynthesis of this compound—an intermediate also known as deoxyhypusine (B1670255)—are Deoxyhypusine Synthase (DHS) and Deoxyhypusine Hydroxylase (DOHH). mdpi.comresearchgate.net The stability and turnover of these enzymes, particularly DHS, are subject to regulatory mechanisms, including degradation via the proteasomal pathway.

Deoxyhypusine Synthase (DHS) Stability and Degradation

Deoxyhypusine synthase (DHS) catalyzes the first and rate-limiting step in the formation of hypusine, a unique post-translational modification essential for the function of eukaryotic translation initiation factor 5A (eIF5A). mdpi.commdpi.com The stability of the DHS protein is crucial for this process, and research indicates that it is regulated through protein degradation pathways.

Certain mutations in the DHPS gene can lead to a significant reduction in DHS protein stability. nih.gov Studies on a specific mutation, an in-frame deletion of tyrosine 305 and isoleucine 306 (Y305_I306del), found that this variant resulted in markedly lower DHS protein levels despite unchanged mRNA expression. nih.gov The accelerated loss of this mutant protein was investigated using a cycloheximide (B1669411) (CHX) chase assay, which measures protein half-life by inhibiting new protein synthesis. The results confirmed that the mutant DHS protein had a much shorter half-life than its wild-type counterpart. nih.gov

Crucially, the degradation of this unstable DHS variant was shown to be mediated, at least in part, by the proteasome. nih.gov Treatment of cells with the proteasome inhibitor MG132 partially prevented the degradation of the mutant DHS protein, indicating its targeting to the ubiquitin-proteasome system. nih.gov

In addition to specific residues, structural domains of the DHS protein are also vital for its stability. The N-terminal region of DHS, comprising approximately the first 52 amino acids, plays a significant role in maintaining the protein's structural integrity. mdpi.com A truncated version of DHS lacking this N-terminal domain exhibited a significantly lower melting temperature in a thermal shift assay, decreasing from 61.5°C to 55.1°C, which points to reduced protein stability. mdpi.com

| Factor Investigated | Observation | Implication for Protein Turnover | Reference |

|---|---|---|---|

| Y305_I306del Mutation | Results in reduced protein levels and a shorter half-life compared to wild-type DHS. | Accelerates protein degradation. | nih.gov |

| Proteasome Inhibition (MG132) | Partially rescues the degradation of the unstable Y305_I306del mutant. | Confirms the involvement of the proteasomal pathway in DHS degradation. | nih.gov |

| N-terminal Domain (residues 1-52) | Deletion of this domain leads to a significant decrease in the protein's thermal stability (melting temperature). | This domain is critical for maintaining the structural integrity and stability of the DHS protein. | mdpi.com |

Regulation of Deoxyhypusine Hydroxylase (DOHH) Protein Levels

Deoxyhypusine hydroxylase (DOHH) catalyzes the second step of the hypusination pathway, converting the deoxyhypusine intermediate to the final hypusine residue on eIF5A. mdpi.comfrontiersin.org While direct evidence for the proteasomal degradation of DOHH is less characterized, its protein levels are known to be regulated at the post-transcriptional level.

The stability of the substrate for these enzymes, eIF5A, is also tightly regulated. While typically a very stable protein with a long half-life, eIF5A can be targeted for degradation via the ubiquitin-proteasome pathway under certain cellular conditions, such as stress. mdpi.comportlandpress.com Other post-translational modifications, including SUMOylation and acetylation, also modulate eIF5A stability and function. nih.govresearchgate.net

Structural Activity Relationships Sar and Molecular Modeling of N1 L Lysyl Spermine and Analogs

Design and Synthesis of N1-(L-Lysyl)spermine Analogs with Systematic Structural Modifications

A common strategy involves coupling a protected lysine (B10760008) derivative with the polyamine spermine (B22157). For instance, the synthesis of AMXT-1501, a lysine-spermine conjugate, involves the coupling of spermine with an orthogonally protected L- or D-stereoisomer of a lysine ester, such as Boc-Lys(Cbz)-ONp. mdpi.com This initial coupling can yield both mono- and diacylated products. Following this, further modifications can be introduced. For example, after the initial coupling and subsequent protection of remaining amine groups (e.g., with Boc2O), the Cbz protecting group on the lysine side chain can be removed via catalytic hydrogenation. mdpi.com This free terminal amino group can then be functionalized with various moieties, such as palmitic acid, to introduce lipophilicity. The final step typically involves the removal of the Boc protecting groups under acidic conditions to yield the desired analog. mdpi.com

Systematic modifications can be introduced at several key positions:

The Lysine Moiety: Altering the stereochemistry (L- vs. D-lysine) or replacing lysine with other amino acids.

The Polyamine Backbone: Changing the length of the methylene (B1212753) chains separating the nitrogen atoms within the spermine structure.

The N-Terminus: Attaching different functional groups to the ε-amino group of the lysine residue.

Solid-phase synthesis has also been employed for the creation of polyamine derivatives, offering a streamlined approach to generating libraries of analogs with varied substituents. mdpi.com This method allows for the sequential addition of building blocks to a resin-bound polyamine, facilitating purification and modification.

Correlation Between this compound Structure and Biological Activity

SAR studies have revealed that the biological activity of this compound analogs is highly sensitive to their three-dimensional structure and the specific chemical groups they possess.

The stereochemistry of the amino acid conjugated to spermine is a critical determinant of biological activity. The use of either L-lysine or its enantiomer, D-lysine, can lead to compounds with different interaction profiles at chiral biological targets like proteins and nucleic acids. researchgate.net While sometimes the effect can be minor, in other cases, the choice of stereoisomer is crucial for potency and selectivity. researchgate.net For example, in studies involving peptide nucleic acids (PNAs) conjugated to lysine, the chirality of the amino acid had a relatively small, though measurable, effect on the stability of PNA-dsDNA and PNA-dsRNA triplexes. acs.org Specifically, D-lysine was found to be slightly more stabilizing than L-lysine in the RNA series, an effect not observed with DNA. acs.org This suggests that the orientation of the charged side chain, dictated by the stereocenter, can subtly influence binding affinity. acs.org

The length of the amino acid side chain also plays a role. Lysine possesses a four-carbon aliphatic chain separating its α- and ε-amino groups, a feature that influences its flexibility and interaction capabilities. wikipedia.orgnih.gov This specific length and charge distribution are often key to its function in native proteins and can be equally important in synthetic conjugates.

The polyamine backbone of spermine, characterized by a specific arrangement of amine groups separated by methylene spacers (a 3-4-3 carbon arrangement), is fundamental to its biological role. psu.edunih.gov This structure allows it to interact with negatively charged macromolecules like DNA, often by binding within the grooves of the double helix. cdnsciencepub.com The spacing between the protonated nitrogen atoms at physiological pH is crucial for these interactions. psu.edu

Table 1: Effect of Polyamine Backbone Variation on Biological Activity of Analogs This table is illustrative, based on general findings for polyamine analogs, as specific comparative data for this compound analogs with these exact backbone variations is not readily available.

| Analog Backbone Structure | Common Name | General Observation on Activity | Reference Finding |

|---|---|---|---|

| 3-3-3 | Norspermidine analog base | Often shows distinct activity profiles compared to spermidine (B129725). oup.com | oup.com |

| 3-4-3 | Spermine analog base | Considered the natural standard; modifications often compared to this baseline. cdnsciencepub.com | cdnsciencepub.com |

| 3-3-3-3 | Thermospermine analog base | Can have significantly different effects on polyamine metabolism and cell growth compared to spermine-based analogs. mdpi.com | mdpi.com |

| 4-4-4 | Homospermine analog base | Increased chain length can alter DNA binding and enzyme interactions. mdpi.com | mdpi.com |

A prominent example is the development of lipophilic lysine-spermine conjugates. Research has shown that attaching a lipophilic substituent, such as a C16 acyl chain, to the ε-nitrogen of a D-Lys-Spm conjugate can increase its growth-inhibitory potency by several orders of magnitude across various cancer cell lines. nih.gov Systematic studies varying the length of an acyl or alkyl chain attached to the lysine have demonstrated that potency can be incrementally improved with the addition of carbon atoms, up to an optimal length. acs.org For example, a C20-acyl analog showed the highest potency in one series of acylated derivatives. acs.org These findings suggest that the added lipophilic tail may facilitate a membrane-catalyzed interaction with cellular transport systems. nih.gov

Table 2: Effect of N-Terminal Acyl Chain Length on the Potency of D-Lysyl-Spermine Analogs in MDA-MB-231 Breast Cancer Cells Data extracted from Burns et al., J Med Chem, 2009. acs.org

| Analog (D-Lys(acyl)-Spm) | Acyl Chain Length | EC50 (nM) |

|---|---|---|

| C12-Acyl | 12 | 110 |

| C14-Acyl | 14 | 50 |

| C16-Acyl | 16 | 13 |

| C18-Acyl | 18 | 12 |

| C20-Acyl | 20 | 10 |

Computational Approaches in this compound SAR Studies

Computational chemistry provides powerful tools for understanding the SAR of this compound and its analogs at a molecular level. nih.gov Techniques like molecular docking and molecular dynamics simulations can predict and analyze the interactions between these ligands and their biological targets, offering insights that are difficult to obtain through experimental methods alone. bohrium.com

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. bohrium.com For this compound analogs, docking studies can be used to model their interaction with the binding sites of target biomolecules, such as enzymes in the polyamine pathway or the grooves of DNA. cdnsciencepub.comacs.org These simulations help to identify key interactions, like hydrogen bonds and electrostatic interactions, that stabilize the ligand-target complex.

Molecular dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms and molecules over time. nih.govmdpi.com MD simulations of a ligand-target complex can reveal the stability of the binding pose predicted by docking, as well as conformational changes in both the ligand and the target upon binding. cdnsciencepub.com For polyamine analogs, MD simulations have been used to analyze their conformation and binding to both the major and minor grooves of DNA, indicating that different analogs may prefer different binding modes. cdnsciencepub.com These computational studies can rationalize experimental SAR data and guide the design of new analogs with improved affinity and selectivity for their intended biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

While comprehensive, multi-descriptor QSAR models specifically for this compound are not extensively published, the principles of Structure-Activity Relationships (SAR) for this class of compounds are well-documented through the study of various analogs. A key finding is that conjugating an amino acid like L-lysine to the N1 position of spermine creates an effective inhibitor of the polyamine transport system (PTS). nih.gov

Research on the this compound amide, identified as ORI 1202, demonstrates its potent cytostatic effects when combined with α-difluoromethylornithine (DFMO), an inhibitor of polyamine synthesis. nih.gov The biological activity, measured as the half-maximal effective concentration (EC50), highlights the structure's effectiveness against various human cancer cell lines. This data forms the basis of a preliminary SAR analysis, which is the foundation for any QSAR model. For instance, the EC50 values of ORI 1202 in the presence of DFMO vary across different cell lines, indicating a dependency on cell-specific factors, which a QSAR model could potentially correlate with specific molecular descriptors. nih.gov

The table below presents the reported EC50 values for the this compound analog ORI 1202, illustrating its activity profile.

| Cell Line | Cancer Type | EC50 of ORI 1202 with DFMO (µM) |

| MDA-MB-231 | Breast Carcinoma | ~30 |

| PC-3 | Prostate Carcinoma | ~30 |

| T24 | Bladder Carcinoma | ~30 |

| MALME-3M | Melanoma | ~100 |

| Data sourced from a study on a novel lysine-spermine conjugate. nih.gov |

Conformational Analysis and Binding Site Prediction

The biological activity of this compound is intrinsically linked to its three-dimensional structure and its ability to bind to specific molecular targets. Conformational analysis explores the spatial arrangements of the molecule, while binding site prediction aims to identify the pockets on target proteins where it exerts its effects.

Conformational Analysis

The this compound molecule possesses significant conformational flexibility due to its long, linear polyamine chain. This flexibility allows it to adopt various shapes to fit into the binding sites of different protein targets. The conformation is influenced by the protonation state of its multiple amine groups at physiological pH, which creates a polycationic molecule. researchgate.net This charge distribution is crucial for its interaction with negatively charged pockets in target proteins or with macromolecules like DNA. researchgate.net

Structural studies of enzymes that bind spermine and its analogs, such as spermidine/spermine N1-acetyltransferase (SSAT), reveal that the polyamine chain must fold into specific conformations to be accommodated. For example, the binding channel of SSAT is L-shaped, requiring the substrate to bend accordingly. nih.govtandfonline.com Similarly, studies on spermidine synthase show that the binding of the polyamine substrate can induce significant conformational changes in the enzyme, particularly in a "gate-keeping loop" that controls access to the active site. mdpi.com For this compound to bind effectively to such enzymes, its flexible backbone must adopt a conformation that is complementary to the architecture of the binding site.

Binding Site Prediction and Molecular Targets

The primary mechanism of action for this compound conjugates is the inhibition of the polyamine transport system (PTS), preventing cancer cells from importing essential polyamines from their environment. nih.gov Therefore, the proteins constituting the PTS are the principal predicted binding targets. Although the mammalian PTS has not been fully cloned, inhibition studies suggest that analogs like this compound compete with natural polyamines for binding to the transporter's substrate recognition site. nih.govresearchgate.net

Other potential binding sites for this compound include key enzymes involved in polyamine metabolism. These enzymes represent secondary targets where the analog could interfere with normal cellular function.

The table below summarizes the key predicted molecular targets for this compound and the characteristics of their binding sites.

| Predicted Molecular Target | Function | Key Binding Site Features |

| Polyamine Transport System (PTS) | Imports polyamines into the cell. | Recognition site accommodates the charge and length of polyamines; precise structure is not yet fully elucidated. nih.gov |

| Spermidine/Spermine N1-acetyltransferase (SSAT) | Key enzyme in polyamine catabolism. nih.gov | An L-shaped channel with two distinct surface areas capable of binding the cofactor (Acetyl-CoA) and the polyamine substrate. nih.gov |

| Deoxyhypusine (B1670255) Synthase (DHS) | Catalyzes the first step in hypusine modification of eIF5A. | A site that recognizes two charged primary amino or guanidino groups, with binding efficiency related to the distance between them. nih.gov |

| Spermidine Synthase | Synthesizes spermidine from putrescine. | An active site stabilized by a flexible "gate-keeping loop" that changes conformation upon substrate binding. mdpi.com |

Molecular docking and modeling studies on related polyamine analogs have helped to visualize these interactions. For instance, the crystal structure of human SSAT in complex with spermine shows the polyamine lying in a defined channel, with its amino groups forming critical hydrogen bonds with acidic residues like Asp and Glu. nih.gov It is predicted that this compound would bind in a similar fashion, with its lysine moiety potentially forming additional interactions that enhance binding affinity or alter its functional effect.

Synthetic Methodologies for N1 L Lysyl Spermine and Its Derivatives in Research

Established Chemical Synthesis Routes for Polyamine-Amino Acid Conjugates

The creation of a covalent bond between a polyamine like spermine (B22157) and an amino acid such as L-lysine is a cornerstone of synthesizing N1-(L-Lysyl)spermine. The primary challenge lies in controlling the reactivity of the multiple amino groups present in the spermine molecule (two primary and two secondary) and the two amino groups of lysine (B10760008) (α- and ε-amino groups). Established methods are broadly categorized into solution-phase and solid-phase approaches, each with distinct advantages and applications. researchgate.net

Solution-phase synthesis offers versatility and scalability for producing polyamine-amino acid conjugates. nih.gov This classical approach involves carrying out reactions in a solvent system where all reactants, reagents, and catalysts are dissolved. The success of this strategy is critically dependent on an intricate protecting group scheme to ensure that only the desired amino groups react. acs.org

To achieve the synthesis of this compound, a regioselectively protected spermine derivative is typically required. For instance, the internal secondary amines (N4 and N8) and the terminal N12 primary amine of spermine must be masked with protecting groups, leaving the N1 primary amine free for coupling with a suitably protected lysine derivative. mdpi.com A common strategy involves treating spermine with reagents that selectively protect the primary amines, followed by protection of the secondary amines with a different, orthogonally stable group. mdpi.com Subsequent selective deprotection of one terminal amine allows for the specific attachment of the lysine moiety. mdpi.com

The choice of protecting groups is governed by their stability under certain reaction conditions and their selective removability under others (orthogonal protection). This allows for a stepwise and controlled functionalization of the polyamine. acs.org For example, the tert-butyloxycarbonyl (Boc) group is widely used and is removable under acidic conditions, while the fluorenylmethyloxycarbonyl (Fmoc) group is base-labile. nih.gov Other groups like ortho-nitrobenzenesulfonyl (Ns) are also employed due to their high efficiency in polyamine chemistry. nih.gov

Table 1: Common Protecting Groups in Solution-Phase Polyamine Synthesis

| Protecting Group | Abbreviation | Cleavage Condition | Typical Use |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Acidic (e.g., TFA) | Protection of primary and secondary amines. mdpi.com |

| Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) | Nα-protection of amino acids. nih.gov |

| Carboxybenzyl | Cbz | Hydrogenolysis | Amine protection. acs.org |

| ortho-Nitrobenzenesulfonyl | Ns | Thiolysis (e.g., β-mercaptoethanol) | Highly efficient for protecting amines in polyamine synthesis. nih.gov |

The general solution-phase procedure involves coupling the selectively protected spermine with an Nα-protected lysine, whose carboxyl group has been activated, often as a pentafluorophenyl (PFP) ester. nih.gov Following the coupling reaction, sequential deprotection of the remaining protecting groups yields the final this compound conjugate. Purification at each step, typically by chromatography, is essential to isolate the desired intermediate and final product. nih.gov

Solid-Phase Peptide Synthesis (SPPS) provides a powerful and efficient alternative to solution-phase methods, particularly for complex conjugates. researchgate.net This technique involves anchoring the growing molecule to an insoluble polymeric support (resin), allowing for the use of excess reagents to drive reactions to completion and simplifying purification by merely filtering and washing the resin. mdpi.comgoogle.com

For the synthesis of a lysine-spermine conjugate, the strategy can be adapted in several ways. One common approach involves constructing a polyamine-amino acid building block first, which is then incorporated into a peptide sequence on a solid support. nih.gov To create the this compound unit for SPPS, a lysine derivative is prepared with orthogonal protecting groups on its α- and ε-amino groups, such as Fmoc and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde), respectively. nih.govmdpi.com This allows for the selective deprotection of one amino group for attachment to the spermine backbone.

A nosyl (Ns) strategy has proven effective for conjugating lysine and spermine moieties for SPPS applications. nih.gov This method prevents the formation of undesired tertiary amines and allows for highly efficient alkylation. nih.gov The synthesis involves preparing a spermine backbone protected with Boc groups on its secondary amines and a nosyl group on one terminal primary amine, leaving the other terminal amine available for reaction. nih.gov This is then coupled to a lysine derivative, which itself is protected with an Fmoc or Dde group at the Nα position for subsequent use in standard Fmoc-based SPPS protocols. nih.gov

Table 2: Illustrative Steps in an SPPS Approach for Lysine-Spermine Conjugates

| Step | Action | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1. Resin Loading | Attach the first protected amino acid (or spermine) to the resin. | e.g., Wang resin, 2-ClTrtCl resin. mdpi.comrsc.org | Anchor the molecule to the solid support. |

| 2. Deprotection | Remove the temporary N-terminal protecting group (e.g., Fmoc). | 20% piperidine (B6355638) in DMF. mdpi.comrsc.org | Expose the amine for the next coupling reaction. |

| 3. Coupling | Add the next protected building block (amino acid or lysine-spermine). | HBTU, PyBOP, DIPEA. nih.govmdpi.com | Form the peptide or amide bond. |

| 4. Washing | Rinse the resin to remove excess reagents and byproducts. | DMF, DCM. rsc.org | Purify the resin-bound product. |

| 5. Repeat | Cycle through steps 2-4 for each subsequent residue. | N/A | Elongate the molecular chain. |

The use of SPPS significantly streamlines the synthesis of polyamine-amino acid conjugates and allows for their incorporation into larger peptides, facilitating the study of their biological activities. nih.govrsc.org

Chemoenzymatic synthesis is an emerging field that leverages the high specificity and mild reaction conditions of enzymes to catalyze chemical transformations. nih.govresearchgate.net While purely chemoenzymatic methods for the direct synthesis of this compound are not yet widely established, the principles have been demonstrated in related systems, suggesting future applicability.

Enzymatic approaches could offer significant advantages, such as eliminating the need for extensive protecting group chemistry, especially for achieving regioselectivity. researchgate.net For instance, research has shown that enzymes like papain can catalyze the polymerization of L-lysine ethyl ester in aqueous solutions, forming α-linked poly-L-lysine without affecting the ε-amino group, thus demonstrating regioselective peptide bond formation. nih.govresearchgate.net This principle could potentially be adapted to ligate a lysine monomer to a spermine substrate.

Furthermore, enzymes involved in polyamine metabolism exhibit remarkable substrate and site specificity. The key catabolic enzyme spermidine (B129725)/spermine N1-acetyltransferase (SSAT), for example, specifically transfers an acetyl group from acetyl-CoA to the N1 position of spermidine and spermine. physiology.orgmdpi.comnih.govpnas.org This inherent regioselectivity highlights the potential of using engineered enzymes or enzyme mimetics to catalyze the specific attachment of a lysine moiety (or a precursor) to the N1 position of spermine, bypassing complex chemical protection and deprotection steps.

Regioselective Functionalization Techniques for this compound Synthesis

Regioselective functionalization is the most critical challenge in the synthesis of this compound. mdpi.com The goal is to exclusively form an amide bond between the carboxyl group of L-lysine and the N1-amino group of spermine, leaving the N4, N8, and N12 amino groups unmodified or available for subsequent reactions. This is achieved through the strategic application of orthogonal protecting groups. acs.orgmdpi.com

A typical synthetic route involves a multi-step protection sequence for spermine. mdpi.com

Protection of Primary Amines: Spermine is first treated with a reagent that preferentially reacts with the two terminal primary amines (N1 and N12) over the internal secondary amines (N4 and N8). Ethyl trifluoroacetate (B77799) is often used for this purpose. mdpi.com

Protection of Secondary Amines: The remaining free secondary amines are then protected with a different group, commonly the Boc group, using Di-tert-butyl dicarbonate (B1257347) (Boc₂O). mdpi.com

Selective Deprotection: The trifluoroacetyl groups are then selectively removed under basic conditions (e.g., NaOH in methanol), yielding a spermine derivative where only the internal secondary amines are protected. mdpi.com

Monofunctionalization: The resulting N4,N8-di-Boc-spermine, with two free primary amino groups, can then be reacted with one equivalent of a third protecting group reagent under controlled conditions to achieve mono-protection, leaving a single primary amine free for conjugation.

Development of Labeled this compound for Research Applications

To study the metabolic fate, transport, and mechanism of action of this compound, researchers require labeled versions of the molecule. Isotopic labeling allows the compound to be traced and quantified within complex biological systems using techniques like mass spectrometry.

Stable Isotope Labeling is a powerful technique that replaces certain atoms in a molecule with their heavier, non-radioactive isotopes (e.g., replacing ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H/D). sigmaaldrich.com These "heavy" molecules are chemically identical to their "light" counterparts but are distinguishable by their mass in a mass spectrometer. nih.gov This method is central to modern quantitative proteomics and metabolomics. sigmaaldrich.comisotope.com

The synthesis of isotopically labeled this compound is readily achieved by incorporating a stable isotope-labeled L-lysine into the synthetic schemes described in section 6.1. thermofisher.com Commercially available "heavy" L-lysine, such as ¹³C₆-L-lysine or ¹³C₆,¹⁵N₂-L-lysine, can be used as the starting material for either solution-phase or solid-phase synthesis. nih.gov

This approach is widely used in the SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) methodology, where cells are grown in media containing either normal or heavy amino acids. isotope.comthermofisher.com By analogy, a synthetically prepared "heavy" this compound can be used as an internal standard for accurately quantifying the concentration of the unlabeled ("light") compound in biological samples. When the sample is analyzed by mass spectrometry, the light and heavy versions of the molecule will appear as a pair of peaks separated by a specific mass difference, and the ratio of their intensities provides a precise measure of abundance. thermofisher.com This enables detailed studies of the compound's uptake, metabolism, and interaction with cellular targets.

Table 3: Common Stable Isotopes Used for Labeling L-Lysine

| Labeled Amino Acid | Isotopic Atoms | Mass Increase (Da) | Application |

|---|---|---|---|

| L-Lysine-¹³C₆ | 6 x ¹³C | 6 | Quantitative Proteomics, Metabolic Tracing. thermofisher.com |

| L-Lysine-²H₄ (4,4,5,5-D4) | 4 x ²H | 4 | Metabolic studies. |

Fluorescent or Radioactive Tagging for Imaging and Binding Studies

The development of tagged derivatives of polyamines is a cornerstone of research into their cellular functions, transport mechanisms, and interactions with biological targets. By attaching fluorescent or radioactive labels to molecules like this compound, researchers can visualize their distribution in cells and tissues, quantify binding affinities, and elucidate metabolic pathways. The synthetic strategies for creating these molecular probes often leverage the reactive amine groups inherent to the polyamine backbone or the unique functional groups of the conjugated lysine residue.

Fluorescent Tagging Strategies

Fluorescent labeling is a widely used, non-radioactive method for tracking polyamines in biological systems. These probes are invaluable for techniques such as fluorescence microscopy, flow cytometry, and high-throughput screening assays. mdpi.comnih.gov The synthesis of fluorescent this compound derivatives can be approached by adapting established methods for labeling polyamines and amino acids.

A common strategy involves the selective acylation of one of the primary amine groups of the polyamine scaffold with a fluorophore that has a reactive group, such as an N-hydroxysuccinimide (NHS) ester or isothiocyanate. For this compound, the lysine moiety offers additional, unique attachment points: the α-amino group and the α-carboxyl group. This allows for regioselective labeling, where the fluorescent tag can be placed at a specific position away from the core polyamine structure, potentially minimizing interference with its biological interactions.

Key fluorescent probes used for labeling polyamines include:

Dansyl Chloride: Reacts with primary and secondary amines to yield stable, fluorescent sulfonamides. Dansyl-polyamines have been used to measure the activity of the polyamine transport system (PTS) and various catabolic enzymes via HPLC. mdpi.com

BODIPY (Boron-Dipyrromethene) Dyes: These fluorophores are known for their sharp emission spectra, high quantum yields, and relative insensitivity to their environment. BODIPY-conjugated spermidine and spermine have been used to visualize polyamine uptake in cancer cells. google.com

NBD (7-nitro-2,1,3-benzoxadiazole): NBD-Cl reacts with primary amines to create fluorescent derivatives. NBD-tagged polyamines have been synthesized to study their affinity for siliceous materials and their interactions with polymeric acids. mdpi.com

Naphthalimides: Certain molecules, such as naphthalimide derivatives, are inherently fluorescent. Bis-naphthalimide compounds linked by lysine-modified polyamines have been synthesized to act as fluorescent DNA binding agents and potential anticancer drugs. mdpi.com In these cases, the "tag" is an integral, functional part of the final molecule.

The synthesis of a fluorescently tagged this compound would typically involve a multi-step process with careful use of protecting groups. For instance, to label the ε-amino group of lysine, the α-amino and α-carboxyl groups of lysine, as well as the internal secondary amines of spermine, would first be protected. The exposed primary amine at the N-epsilon position could then be reacted with a fluorophore-NHS ester. Subsequent deprotection would yield the desired fluorescent conjugate.

Table 1: Examples of Fluorescently Labeled Polyamines and Their Applications

| Labeled Polyamine/Derivative | Fluorescent Tag | Application | Key Findings | Reference(s) |

|---|---|---|---|---|

| Spermidine/Spermine Derivatives | Dansyl | Measurement of Polyamine Transport System (PTS) activity | Enables sensitive and simple quantification of PTS and catabolic enzyme activity using HPLC. | mdpi.com |

| Spermidine/Spermine | BODIPY | Microscopic imaging of polyamine uptake | Probe accumulation is significantly increased in MCF-7 breast cancer cells compared to non-tumorigenic cells. | google.com |

| Bis-naphthalimide with Lysine-Polyamine Linker | Naphthalimide (intrinsic) | DNA binding studies; anticancer agent evaluation | The compound exhibits enhanced fluorescence upon binding to DNA and shows cytotoxic activity against cancer cell lines. | mdpi.com |

| Glycine Propagyl Ester Conjugate | TAMRA | Intracellular polyamine detection | Specifically reacts with terminal primary amines of polyamines for fluorescent labeling within cells. | funakoshi.co.jp |

Radioactive Tagging for Enhanced Sensitivity

Radioactive labeling provides exceptional sensitivity for quantitative binding studies and in vivo imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). mdpi.com These methods allow for the detection of compounds at very low concentrations, which is crucial for studying high-affinity biological interactions and for non-invasive imaging in animal models or human subjects.

Common radioisotopes used for labeling polyamine analogues include:

Carbon-14 (¹⁴C): A beta-emitter used extensively in in vitro binding assays and metabolic studies. nih.gov For example, [¹⁴C]spermine is used to measure binding affinity to receptors and to quantify uptake in cell culture. nih.govresearchgate.net

Tritium (³H): Another beta-emitter, [³H]spermidine, is frequently used in cellular uptake assays due to its high specific activity. psu.edu

Fluorine-18 (¹⁸F): A positron-emitter with a convenient half-life (109.8 minutes) for PET imaging. The development of ¹⁸F-labeled polyamine analogues is an active area of research for tumor imaging. mdpi.com

The synthesis of radiolabeled this compound would follow established radiochemical procedures. For ¹⁸F labeling, a common approach is to first synthesize a non-radioactive precursor containing a suitable leaving group (like tosyl or nitro) and then perform a nucleophilic substitution with [¹⁸F]fluoride in the final step. For instance, a fluorobenzoyl group can be attached to the polyamine structure, and this moiety can be radiolabeled to create a PET tracer. mdpi.com A solid-phase synthesis approach has been developed for the selective mono-fluorobenzoylation of polyamines, which could be adapted for this compound to produce precursors for ¹⁸F labeling. mdpi.com

For ¹⁴C or ³H labeling, the isotope is typically incorporated into the molecule's carbon skeleton during the initial synthesis of the polyamine or lysine precursor. This is a more complex process but results in a tracer that is chemically identical to the non-radioactive compound.

Table 2: Examples of Radiolabeled Polyamines and Their Applications

| Labeled Polyamine | Radioisotope | Application | Key Findings | Reference(s) |

|---|---|---|---|---|

| Spermine | ¹⁴C | In vitro binding and acetylation assays | Used to quantify enzyme activity (e.g., SAT1) and binding to target proteins. | nih.govresearchgate.net |

| Spermidine | ³H | Cellular uptake assays | Measures the ability of compounds to block the uptake of natural polyamines. | psu.eduacs.org |

| N1-FBz-Cadaverine | ¹⁸F | Development of PET imaging tracers | Solid-phase synthesis demonstrated as a viable route for creating precursors for radiolabeling for PET. | mdpi.com |

| Putrescine | ¹¹C | Tumor imaging via PET | Targeting the polyamine transport system allows for visualization of tumors with increased polyamine uptake. | mdpi.com |

The dual functionality of this compound, combining the polyamine targeting moiety with the versatile chemistry of lysine, makes it a promising scaffold for the development of sophisticated imaging and binding probes. The synthetic methodologies established for both polyamines and amino acids provide a robust toolkit for creating a diverse array of fluorescent and radioactive derivatives to further explore its biological significance.

Advanced Analytical Methodologies in N1 L Lysyl Spermine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool in the analysis of N1-(L-Lysyl)spermine and related polyamines. The choice of technique often depends on the sample matrix, the required sensitivity, and whether the analysis is for quantification or structural identification.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (UV, Fluorescence, Electrochemical)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of polyamines, including spermine (B22157) and its derivatives. mdpi.comnih.gov Due to their chemical nature, polyamines often lack a strong chromophore, making direct UV detection challenging. iiste.org To overcome this, pre-column or post-column derivatization is commonly employed to attach a UV-absorbing or fluorescent tag to the amine groups. researchgate.netspringernature.com

UV Detection: For UV detection, derivatizing agents like benzoyl chloride are used. iiste.orgspringernature.com The resulting benzoylated polyamines can be detected at specific UV wavelengths, for instance, at 229 nm or 254 nm. iiste.orgspringernature.com The separation is typically achieved on a reversed-phase C18 column with a mobile phase consisting of a methanol-water or acetonitrile-water mixture. iiste.orgspringernature.com While effective, this method can sometimes be affected by interfering peaks from derivatization by-products. springernature.com

Fluorescence Detection: Fluorescence detection offers higher sensitivity and selectivity compared to UV detection. nih.gov A common derivatization strategy involves the use of o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, such as N-acetyl-L-cysteine, to form highly fluorescent isoindole derivatives. researchgate.netmedipol.edu.tr These derivatives are then separated on a C18 column and detected with an excitation wavelength of around 340 nm and an emission wavelength of approximately 450 nm. researchgate.netmedipol.edu.tr This method has been shown to be highly sensitive, with detection limits in the nanomolar range, and is suitable for analyzing polyamines in complex biological samples. researchgate.net Another fluorescent tag, dansyl chloride, has also been utilized for the derivatization of polyamines, allowing for their sensitive detection. nih.gov

Electrochemical Detection: Electrochemical (EC) detection provides another sensitive and selective option for certain analytes. nih.gov While not as universally applied for all polyamines, it can offer excellent sensitivity for specific compounds. For instance, in the analysis of formaldehyde-modified deoxynucleosides, EC detection was found to be particularly sensitive for deoxyguanosine and its adduct. nih.gov The applicability of EC detection to this compound would depend on its electrochemical properties.

| Detector Type | Common Derivatizing Agent(s) | Typical Wavelengths (Ex/Em for Fluorescence) | Key Advantages |

| UV | Benzoyl Chloride, Dansyl Chloride | 229 nm, 254 nm | Relatively simple, widely available. iiste.orgspringernature.com |

| Fluorescence | o-Phthalaldehyde (OPA) with N-acetyl-L-cysteine | Ex: 340 nm / Em: 450 nm | High sensitivity and selectivity. researchgate.netmedipol.edu.tr |

| Electrochemical | Not broadly used for polyamines | N/A | High sensitivity for electroactive species. nih.gov |

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. tubitak.gov.tr Since polyamines like spermine are not inherently volatile, a derivatization step is necessary to convert them into forms suitable for GC analysis. researchgate.netmdpi.com

This typically involves acylation, for example, with pentafluoropropionic anhydride (B1165640) (PFPA), to create volatile derivatives. researchgate.netmdpi.com The derivatized analytes are then separated on a GC column and detected by a mass spectrometer. GC-MS offers excellent chromatographic resolution and the mass spectrometer provides definitive identification based on the mass-to-charge ratio and fragmentation patterns of the derivatized compound. researchgate.net The choice of solvent for extracting the derivatives, such as toluene (B28343) or ethyl acetate, and the GC oven temperature program can significantly impact the analysis. mdpi.com For instance, different extraction solvents can yield varying numbers of identified volatile organic compounds. tubitak.gov.tr

Capillary Electrophoresis (CE) for High-Resolution Separation

Capillary Electrophoresis (CE) is an analytical technique that separates ions based on their electrophoretic mobility in an electric field. sciex.com It offers high separation efficiency, short analysis times, and requires minimal sample volumes. diva-portal.org For the analysis of polyamines, which are cationic at physiological pH, Capillary Zone Electrophoresis (CZE) is a suitable mode. diva-portal.org

Similar to HPLC, derivatization is often required for sensitive detection, especially with UV or fluorescence detectors. sci-hub.se Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQ) have been used to derivatize biogenic amines for CE analysis. sci-hub.se The separation of these derivatives can be achieved using micellar electrokinetic capillary chromatography (MEKC), a mode of CE that uses surfactants in the buffer to separate neutral and charged analytes. sci-hub.se CE has been successfully applied to separate a variety of biogenic amines, including spermine and spermidine (B129725), within a single run. sci-hub.se The technique's high resolution makes it particularly useful for separating structurally similar compounds. nih.gov

Mass Spectrometry (MS) Based Approaches

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive quantification of this compound. It is often coupled with a chromatographic separation step to analyze complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique that combines the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. leeder-analytical.comnih.gov This method is particularly well-suited for the analysis of non-volatile and thermally labile compounds like polyamines and their conjugates in complex biological matrices. leeder-analytical.comnih.gov

For structural elucidation, LC-MS/MS can provide valuable information through the fragmentation of the parent ion. researchgate.net By analyzing the resulting fragment ions (product ions), it is possible to deduce the structure of the original molecule. researchgate.net High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, can provide highly accurate mass measurements, further aiding in the identification of unknown compounds. leeder-analytical.com

In terms of quantification, LC-MS/MS operated in multiple reaction monitoring (MRM) mode offers exceptional sensitivity and selectivity. scielo.br This approach allows for the quantification of multiple analytes simultaneously in a single run. nih.gov Derivatization-free methods have been developed for the analysis of polyamines by LC-MS/MS, simplifying sample preparation. nih.gov The technique has been successfully used to quantify a range of polyamines and their acetylated derivatives in various biological samples, including cell lysates, cell culture supernatants, and tissues. nih.gov

| Parameter | Application in this compound Research |

| Structural Elucidation | Fragmentation patterns (MS/MS spectra) reveal the connectivity of atoms within the molecule, confirming the lysyl and spermine moieties and their linkage. researchgate.net |

| Quantification | Highly sensitive and specific measurement in complex biological samples like tissues and biofluids using techniques like Multiple Reaction Monitoring (MRM). nih.govscielo.br |

| Sensitivity | Capable of detecting and quantifying very low concentrations of the analyte, often in the picomolar to nanomolar range. nih.gov |

MALDI-TOF MS for Larger Conjugates and Mixtures

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that is particularly useful for the analysis of large, non-volatile biomolecules such as proteins, peptides, and their conjugates, with minimal fragmentation. wikipedia.orgautobio.com.cn The sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte. wikipedia.org The resulting ions are then separated based on their time-of-flight to the detector. autobio.com.cn

MALDI-TOF MS is well-suited for analyzing this compound, especially if it is part of a larger conjugate or in a complex mixture. diva-portal.org It provides a rapid way to determine the molecular weight of the compound and can be used to analyze complex biological samples like seminal plasma. nih.gov While it can be used for quantification, its primary strength lies in the rapid screening and identification of larger molecules. diva-portal.org The choice of matrix is crucial for successful analysis and can influence the quality of the resulting spectrum. wikipedia.org

Ion Mobility Spectrometry (IMS) for Conformational Analysis

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. sepscience.com When coupled with mass spectrometry (IM-MS), it becomes a powerful tool for detailed molecular characterization and the study of ion structure. chromatographyonline.com The fundamental principle of IMS involves driving ions through a drift tube filled with a neutral buffer gas (like nitrogen or helium) under the influence of a weak electric field. researchgate.net An ion's velocity through this tube is determined by a balance between the electric field's driving force and the frictional drag from collisions with the buffer gas. arxiv.org Consequently, compact, smaller ions experience fewer collisions and travel faster than larger, more elongated ions of the same mass-to-charge ratio (m/z). researchgate.net

For a flexible molecule like N¹-(L-Lysyl)spermine, IMS can provide valuable insights into its conformational landscape. In the gas phase, molecules can exist in various conformations, from compact, folded structures to extended forms. nih.gov These different shapes can often be separated by IMS due to their distinct mobilities. nih.gov The resulting arrival time distribution (ATD) can reveal the presence of multiple conformers in equilibrium. By measuring the drift time, one can calculate the ion's rotationally averaged collision cross-section (CCS), a key physical parameter that provides a quantitative measure of its gas-phase size and shape.

Advanced IMS techniques, such as Field-Asymmetric Ion Mobility Spectrometry (FAIMS) or Differential Mobility Spectrometry (DMS), enhance separation by using oscillating high and low electric fields, exploiting the fact that an ion's mobility can change with field strength. sepscience.com This allows for the separation of ions that may not be resolvable by conventional IMS or mass spectrometry alone. sepscience.com The ability to separate and characterize different structural states makes IMS a potent methodology for analyzing the conformational dynamics of polyamine derivatives like N¹-(L-Lysyl)spermine.

| Parameter | Description | Relevance to N¹-(L-Lysyl)spermine Analysis |

|---|---|---|

| Separation Principle | Separates gas-phase ions based on their differing mobility, which is influenced by charge, size, and shape. sepscience.com | Allows for the separation of different conformers (e.g., folded vs. extended) of the molecule. |

| Measured Property | Drift Time (td): The time taken for an ion to traverse the mobility cell. chromatographyonline.com | Directly related to the ion's size-to-charge ratio; used to distinguish between different structural forms. |

| Calculated Parameter | Collision Cross-Section (CCS): The rotationally averaged area of the ion, representing its effective size in the buffer gas. | Provides a quantitative value for the shape of N¹-(L-Lysyl)spermine, which can be compared with theoretical models. |

| Key Application | Conformational Analysis: Identification and characterization of different three-dimensional structures of a molecule in the gas phase. nih.gov | Can reveal whether N¹-(L-Lysyl)spermine exists as a single, rigid structure or as a population of multiple, interconverting conformers. |

Spectroscopic and Biophysical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical technique for the unambiguous determination of the three-dimensional structure of molecules in solution. bu.edu It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, exhibit distinct energy levels when placed in a strong magnetic field. bu.edulibretexts.org By probing these energy levels with radiofrequency pulses, NMR can provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. bu.edu

For the structural assignment of N¹-(L-Lysyl)spermine, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed. A 1D ¹H NMR spectrum provides initial information on the number and type of protons present, while integrating the peak areas can reveal their relative ratios. libretexts.orguvsq.fr However, for a complete and unambiguous assignment of a complex molecule, 2D experiments are essential. uvsq.fr

2D NMR techniques like COSY (Correlation Spectroscopy) reveal proton-proton couplings through chemical bonds, helping to piece together adjacent spin systems within the lysine (B10760008) and spermine moieties. Heteronuclear experiments such as HSQC (Heteronuclear Single Quantum Coherence) correlate directly bonded protons and carbons, assigning each proton to its attached carbon atom. Finally, HMBC (Heteronuclear Multiple Bond Correlation) experiments show correlations between protons and carbons over two to three bonds, which is crucial for connecting the different structural fragments, such as linking the lysine side chain to the spermine backbone. ub.edu Together, these experiments allow for a complete and sequential assignment of all ¹H and ¹³C chemical shifts, confirming the covalent structure of N¹-(L-Lysyl)spermine. ub.edu

| NMR Experiment | Type of Information Provided | Purpose in Structural Assignment |

|---|---|---|

| ¹H NMR | Provides chemical shifts and coupling constants for all proton nuclei. uvsq.fr | Identifies the types of protons (e.g., CH, CH₂, NH₂) and their local chemical environment. |

| ¹³C NMR | Provides chemical shifts for all carbon nuclei. uvsq.fr | Identifies the types of carbon atoms (e.g., C=O, CH, CH₂, CH₃). |

| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other (typically through 2-3 bonds). ub.edu | Establishes proton connectivity within individual spin systems (e.g., within the lysine residue and along the spermine chain). |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates each proton with its directly attached carbon atom. ub.edu | Provides unambiguous C-H bond correlations, assigning specific protons to specific carbons. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). ub.edu | Connects different spin systems, confirming the link between the lysine and spermine parts of the molecule. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close to each other in space, regardless of bonding. ub.edu | Provides information on the 3D conformation and folding of the molecule in solution. |

Circular Dichroism (CD) for Conformational Studies with Macromolecules

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the structure of chiral molecules, particularly macromolecules like proteins and nucleic acids. jascoinc.com The technique measures the differential absorption of left and right circularly polarized light by an optically active sample. jascoinc.com While N¹-(L-Lysyl)spermine itself contains a chiral center (the L-lysine residue), its CD signal in the far-UV region would likely be weak. However, CD spectroscopy is exceptionally useful for studying the conformational changes induced in a target macromolecule upon binding of a ligand like N¹-(L-Lysyl)spermine. cancer.govnih.gov

Polyamines are known to interact with and stabilize specific structures of nucleic acids (e.g., Z-DNA, G-quadruplexes) and can also modulate the conformation of proteins. CD spectroscopy is an ideal method to monitor these interaction-induced structural changes. cancer.gov For instance, the binding of N¹-(L-Lysyl)spermine to a protein could alter its secondary structure content (α-helix, β-sheet, random coil), which would be reflected by characteristic changes in the protein's far-UV CD spectrum (typically 190-250 nm). nih.gov Similarly, if N¹-(L-Lysyl)spermine binds to DNA, it could induce a conformational shift (e.g., from B-form to A-form or Z-form DNA), leading to a distinct change in the DNA's CD spectrum in the 200-320 nm range.

By titrating a solution of the macromolecule with N¹-(L-Lysyl)spermine and monitoring the changes in the CD signal at a specific wavelength, one can generate binding curves to estimate the binding affinity and stoichiometry of the interaction. Furthermore, thermal denaturation studies monitored by CD can reveal how the binding of N¹-(L-Lysyl)spermine affects the thermal stability of the target protein or nucleic acid. cancer.gov

| Spectral Region | Typical Chromophore | Structural Information Obtained |

|---|---|---|

| Far-UV (190-250 nm) | Protein peptide backbone | Provides information on the secondary structure of proteins (α-helix, β-sheet, turns, random coil). Changes in this region upon ligand binding indicate alterations in protein conformation. cancer.gov |

| Near-UV (250-350 nm) | Aromatic amino acids (Trp, Tyr, Phe) and disulfide bonds in proteins; Nucleic acid bases | Sensitive to the tertiary structure of proteins and the conformation/stacking of nucleic acid bases. Changes indicate alterations in the local environment of these chromophores. cancer.gov |

| Visible (400-700 nm) | Prosthetic groups (e.g., heme) or bound chromophoric ligands | Provides information about the environment around a bound cofactor or ligand. |

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Kinetics

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two powerful, label-free biophysical techniques used to characterize the interactions between molecules. labmanager.com Both methods are highly applicable to studying the binding of a small molecule like N¹-(L-Lysyl)spermine to a target macromolecule, such as a protein or a nucleic acid, providing quantitative data on binding affinity, stoichiometry, and kinetics. nih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. labmanager.com In an ITC experiment, a solution of the ligand (N¹-(L-Lysyl)spermine) is titrated in small aliquots into a sample cell containing the macromolecule. researchgate.net Each injection produces a heat pulse that is proportional to the amount of binding that occurred. As the macromolecule becomes saturated, the heat signals diminish. biorxiv.org Analysis of the resulting binding isotherm yields a complete thermodynamic profile of the interaction in a single experiment, including the binding constant (Kₐ) or dissociation constant (Kₑ), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). researchgate.net From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can also be calculated, providing deep insight into the forces driving the binding event.

Surface Plasmon Resonance (SPR) is an optical technique that measures changes in the refractive index at the surface of a sensor chip. labmanager.com In a typical SPR experiment, the macromolecule is immobilized on the sensor surface, and a solution containing the analyte (N¹-(L-Lysyl)spermine) is flowed over it. labmanager.com Binding of the analyte to the immobilized macromolecule causes an increase in mass at the surface, which alters the refractive index and is detected in real-time as a change in the SPR signal. nih.gov This allows for the direct measurement of the association rate (kₐ) during the sample injection and the dissociation rate (kₑ) during the subsequent buffer flow. labmanager.com The equilibrium dissociation constant (Kₑ) can then be calculated as the ratio of kₑ/kₐ. SPR is particularly advantageous for its high sensitivity, low sample consumption, and ability to measure a wide range of binding affinities and kinetic rates. labmanager.com

| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |

|---|---|---|

| Principle | Measures heat change (ΔH) upon binding in solution. labmanager.com | Measures change in refractive index upon binding to a sensor surface. labmanager.com |

| Primary Data Output | Binding affinity (Kₑ), enthalpy (ΔH), stoichiometry (n). researchgate.net | Association rate (kₐ), dissociation rate (kₑ), equilibrium binding constant (Kₑ). labmanager.com |

| Sample State | Both molecules are in solution; no modification required. | One binding partner is immobilized on a sensor chip. labmanager.com |

| Throughput | Lower; experiments can be time-consuming. | Higher; suitable for screening applications. labmanager.com |

| Sample Consumption | Relatively high, especially for the molecule in the cell. | Low, especially for the immobilized ligand. labmanager.com |

| Key Advantage | Provides a complete thermodynamic profile (ΔH, ΔS) of the binding interaction in a single experiment. researchgate.net | Provides real-time kinetic data (on- and off-rates), high sensitivity. labmanager.com |

Preclinical Research Models for Mechanistic Elucidation of N1 L Lysyl Spermine

In Vitro Cellular Models for Mechanistic Investigations

In vitro models provide a controlled environment to study the specific interactions of N1-(L-Lysyl)spermine at the cellular and molecular level, free from the systemic complexities of a whole organism.

Cell Line Studies for this compound Uptake, Metabolism, and Cellular Effects

Cell lines are a cornerstone for investigating how polyamine analogs like this compound enter cells and exert their effects. Since polyamines are essential for cell proliferation, cancer cell lines, which often have dysregulated polyamine metabolism, are frequently used models. nih.gov Studies with various human cancer cell lines, including lung, breast, and prostate cancer, have been instrumental in understanding the cellular response to polyamine analogs. nih.govru.nl

Researchers utilize these cell lines to explore the polyamine transport system, which can be exploited by analogs designed as transport inhibitors, such as lysyl-spermine conjugates. nih.gov Upon cellular uptake, the metabolic fate of these analogs is tracked. The primary catabolic pathway involves the enzyme spermidine (B129725)/spermine (B22157) N1-acetyltransferase (SSAT), which acetylates spermine and spermidine. nih.govoncotarget.com The induction of SSAT is a key event, leading to the depletion of natural polyamines like spermidine and spermine and an accumulation of their acetylated forms and putrescine. researchgate.net This disruption of polyamine homeostasis can trigger various cellular effects, including inhibition of cell growth, cell cycle arrest, and apoptosis. nih.govoncotarget.comnih.gov For example, in hepatocellular and colorectal carcinoma cells, depletion of polyamines by SSAT has been shown to inhibit cell proliferation and migration. nih.gov

Table 1: Examples of Cell Lines in Polyamine Analog Research

| Cell Line | Cancer Type | Key Findings Related to Polyamine Analogues/Metabolism |

| SMMC7721, HepG2 | Hepatocellular Carcinoma | Overexpression of SSAT inhibits colony formation and proliferation. nih.govoncotarget.com |

| HCT-116 | Colorectal Carcinoma | SSAT overexpression decreases cell proliferation and migration. nih.govoncotarget.com |

| HEK-293 | Human Embryonic Kidney | SSAT overexpression leads to polyamine depletion, DNA damage, and G2 cell cycle arrest. nih.gov |

| L1210 | Leukemia | Used to assess growth inhibition by polyamine analogs like N1,N11-Diethylnorspermine. nih.govmedchemexpress.com |

| MALME-3M | Melanoma | Xenografts in nude mice showed tumor regression in response to polyamine analogs. medchemexpress.com |

| DU-145 | Prostate Cancer | Xenografts in mice showed tumor growth prevention with N1,N11-Diethylnorspermine treatment. medchemexpress.com |

Gene Editing and Knockout/Knockdown Models for Pathway Analysis (e.g., SSAT overexpression/knockdown)

To definitively establish the role of specific enzymes in the mechanism of action of this compound, researchers employ gene editing techniques. Overexpression or knockdown/knockout of key genes in the polyamine metabolic pathway provides clear insights into their function.

Spermidine/spermine N1-acetyltransferase (SSAT) is a primary target for these studies. researchgate.net The gene encoding SSAT, SAT1, can be introduced into cells using vectors (e.g., adenoviral vectors) to achieve overexpression. nih.govoncotarget.com Studies using this approach in hepatocellular and colorectal carcinoma cell lines have demonstrated that elevated SSAT activity leads to a significant decrease in cellular levels of spermine and spermidine. nih.govoncotarget.com This polyamine depletion, in turn, suppresses critical signaling pathways involved in cell growth and survival, such as the AKT/β-catenin pathway. nih.gov Conversely, knocking down SAT1 expression can help confirm that the effects of a given polyamine analog are indeed mediated through this enzyme. These genetic manipulations are crucial for validating the molecular targets of compounds like this compound and understanding the downstream consequences of their action. nih.gov

Enzyme Assays and Recombinant Protein Studies

Enzyme assays using purified recombinant proteins allow for the detailed kinetic characterization of enzymes involved in the metabolism of this compound. Key enzymes in polyamine metabolism, such as SSAT and spermine oxidase (SMO), are produced in expression systems like E. coli. nih.govbio-techne.com

These recombinant enzymes are used in assays to determine their substrate specificity and catalytic efficiency. For instance, assays can measure the transfer of an acetyl group from acetyl-CoA to a polyamine substrate by SSAT. nih.gov Such studies have shown that SSAT can acetylate both spermidine and spermine to produce N1-acetylspermidine and N1-acetylspermine, respectively. nih.govnih.gov The kinetic parameters, Michaelis constant (Km) and catalytic rate (kcat), can be determined for various substrates, revealing the enzyme's preference. nih.gov For example, kinetic studies on zebrafish SSAT isoenzymes revealed different substrate preferences, with some favoring spermidine and others spermine. nih.gov Similar assays can be performed for other enzymes like deoxyhypusine (B1670255) synthase, which utilizes spermidine in a crucial protein modification reaction, to see if polyamine analogs interfere with their function. researchgate.net These in vitro assays are essential for understanding how this compound might be processed by or inhibit the enzymes of the polyamine pathway.

In Vivo Animal Models for Systemic Biological Studies

Genetically Modified Organisms (e.g., Transgenic Mouse Models for Polyamine Metabolism)

Transgenic mouse models with engineered alterations in their polyamine metabolic pathways have provided invaluable insights into the in vivo functions of polyamines. nih.gov These models are critical for studying the systemic consequences of modulating this pathway, which would be the ultimate goal of a therapeutic agent like this compound.

Several such models have been developed:

SSAT Overexpressing Mice: These mice exhibit activated polyamine catabolism, leading to high levels of putrescine and decreased concentrations of spermidine and spermine in various tissues, including the brain. researchgate.netnih.gov This altered polyamine profile results in distinct phenotypes, such as skin and hair abnormalities and enhanced sensitivity to certain polyamine analogs. researchgate.netnih.gov

Spermine Oxidase (SMO) Overexpressing Mice: Mice that overexpress SMO, an enzyme that specifically oxidizes spermine to spermidine, show increased oxidative stress (due to hydrogen peroxide production) in the brain. plos.orgmdpi.com These animals are more sensitive to excitotoxic brain injury, highlighting the role of spermine metabolism in neuronal health. plos.org

Ornithine Decarboxylase (ODC) Overexpressing Mice: Transgenic mice overexpressing ODC, the first rate-limiting enzyme in polyamine synthesis, have exceedingly high levels of putrescine in the brain. nih.gov These models have been used to study the role of putrescine in neuroprotection. plos.org

These genetically modified animals serve as powerful platforms to test the in vivo efficacy and mechanism of action of polyamine analogs. For example, SSAT-overexpressing mice showed increased mortality when treated with the polyamine analog N1,N11-diethylnorspermine (DENSPM), demonstrating the critical role of SSAT in the analog's toxicity. nih.gov

Table 2: Phenotypes of Transgenic Mouse Models with Altered Polyamine Metabolism

| Transgenic Model | Altered Enzyme | Key Phenotypic Outcomes |

| SSAT Overexpression | Spermidine/spermine N1-acetyltransferase (SSAT) | Putrescine accumulation, reduced spermidine/spermine, skin/hair abnormalities, protection against kainate-induced neurotoxicity. researchgate.netnih.gov |

| SMO Overexpression | Spermine Oxidase (SMO) | Increased H₂O₂ production in the neocortex, increased sensitivity to excitotoxic brain injury. plos.orgmdpi.com |

| ODC Overexpression | Ornithine Decarboxylase (ODC) | High accumulation of putrescine, used to study neuroprotection. plos.orgnih.gov |

Animal Models for Investigating this compound's Role in Specific Physiological Processes (e.g., ion transport, neuroendocrine functions)

Standard animal models, typically mice and rats, are used to investigate how modulating polyamine levels with compounds like this compound affects specific physiological systems. Polyamines are known neuromodulators that interact with various ion channels, including NMDA receptors. nih.gov

Animal models of neuroexcitation or injury are used to probe these functions. For instance, the administration of kainate, an excitotoxic agent, induces seizures and neuronal damage. nih.gov Studies have shown that transgenic mice with activated polyamine catabolism (SSAT overexpression) are substantially protected from kainate-induced toxicity and mortality, suggesting a neuroprotective role for altered polyamine levels, possibly due to putrescine accumulation. nih.govplos.org Furthermore, direct intracerebroventricular (i.c.v.) injection of spermine in mice causes CNS excitation, an effect that can be blocked by co-administration of polyamine antagonists like N1-dansyl-spermine. nih.gov Such models would be essential to determine if this compound has agonist or antagonist activity at polyamine-modulated sites in the central nervous system and to evaluate its potential impact on neuroendocrine functions and ion transport in a living organism.

Based on a comprehensive search of available scientific literature, there is no information regarding the ex vivo analysis of tissues and biofluids from animal models for the specific chemical compound this compound.

Extensive research exists for related polyamines such as spermine, spermidine, and their metabolic enzymes like spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMO). These studies frequently utilize ex vivo analysis of tissues and biofluids from animal models to understand polyamine metabolism and its role in various physiological and pathological processes. However, this body of research does not extend to the specific compound this compound.